A Comprehensive Technical Guide to 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid
A Comprehensive Technical Guide to 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS No. 20170-32-5), a sterically hindered phenolic acid of significant interest in materials science and biomedical research. The document elucidates its core chemical identity, physicochemical properties, synthesis pathways, and mechanisms of action, with a primary focus on its function as a potent antioxidant. Authored from the perspective of a Senior Application Scientist, this guide synthesizes foundational knowledge with practical, field-proven insights. It includes detailed experimental protocols for assessing its antioxidant activity and provides validated references to support all technical claims, ensuring a trustworthy and authoritative resource for professionals in the field.
Core Chemical Identity and Physicochemical Properties
Nomenclature and CAS Number
The compound at the center of this guide is systematically known by its IUPAC name, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid . Its unique Chemical Abstracts Service (CAS) number is 20170-32-5 .[1][2] In commercial and academic literature, it is frequently referred to by several synonyms, the most common being Fenozan acid and 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid.[1][3][4]
It is critical to distinguish this compound from its non-hydroxylated analog, 3-(3,5-Di-tert-butylphenyl)propanoic acid (CAS No. 42288-01-7), which lacks the phenolic hydroxyl group and, consequently, the potent antioxidant properties that define the subject of this guide.[5][6]
Physicochemical Data
The fundamental properties of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid are summarized in the table below. These parameters are essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₆O₃ | [2][3][4] |
| Molecular Weight | 278.39 g/mol | [3][4] |
| Melting Point | 172-174 °C | [3][7] |
| Boiling Point | 364.3 ± 37.0 °C (Predicted) | [3][7] |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [3][7] |
| pKa | 4.79 ± 0.10 (Predicted) | [3][7] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in water; slightly soluble in DMSO, Ethanol, and Methanol. | [3][4][7] |
Synthesis and Characterization
Dominant Synthetic Pathway
From an industrial and laboratory perspective, the most efficient and common synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid involves a two-step process.[3] The synthesis begins with a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate, typically catalyzed by a base like sodium methanolate, to form the intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[8] This intermediate is then subjected to hydrolysis to yield the final carboxylic acid product.[3][4]
This pathway is favored due to the high availability of the starting materials and typically high yields.[8][9]
Structural Characterization
Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups (O-H, C=O, C-O), and Mass Spectrometry (GC-MS or LC-MS) to confirm the molecular weight and fragmentation pattern.[1]
Core Applications and Mechanism of Action
Antioxidant Activity: The Role of Steric Hindrance
The primary and most significant application of this molecule stems from its potent antioxidant activity. The mechanism is centered on the phenolic hydroxyl (-OH) group. The two bulky tert-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance. This structural feature is not a flaw but a deliberate design that enhances its function.
The steric hindrance makes the phenoxyl radical, formed after the donation of the hydrogen atom to a free radical, exceptionally stable. This stability prevents the antioxidant itself from initiating new radical chain reactions, a common drawback of simpler phenolic antioxidants. It can effectively scavenge and neutralize peroxy radicals and other reactive oxygen species (ROS), terminating damaging oxidative chain reactions.[3][10]
Industrial and Pharmaceutical Significance
-
Polymer Stabilization : It serves as a high-performance antioxidant additive for polymers, protecting them from thermal-oxidative degradation during processing and end-use.[9]
-
Synthesis Precursor : It is a crucial intermediate in the synthesis of larger, more complex antioxidants, such as pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (a widely used commercial antioxidant), through esterification reactions.[7][11]
-
Biomarker of Exposure : Recent environmental and toxicological studies have identified this acid as a major urinary metabolite in rats and humans exposed to larger synthetic phenolic antioxidants.[12] Its detection in urine serves as a reliable biomarker for assessing human exposure to this class of chemicals.[12]
Key Experimental Protocol: Antioxidant Capacity Assessment
To quantify the antioxidant efficacy of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid, the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a standard, reliable, and widely adopted method.
DPPH Radical Scavenging Assay Protocol
This protocol is a self-validating system for evaluating the free-radical scavenging activity of phenolic compounds in vitro.[3]
A. Reagent and Solution Preparation:
-
DPPH Solution (0.1 mM) : Accurately weigh and dissolve approximately 4 mg of DPPH in 100 mL of methanol. This solution has a deep violet color. Store in an amber bottle, protected from light, to prevent degradation.
-
Test Compound Stock Solution (1 mg/mL) : Dissolve 10 mg of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in 10 mL of methanol.
-
Working Solutions : From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Positive Control : Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.
B. Assay Procedure:
-
Reaction Setup : In a 96-well microplate, add 100 µL of each working solution concentration to separate wells.
-
Blank : Prepare wells containing 100 µL of methanol to serve as the blank.
-
Control : Prepare a control well containing 100 µL of methanol.
-
Initiation : To all wells except the blank, add 100 µL of the 0.1 mM DPPH solution. To the blank wells, add 100 µL of methanol.
-
Incubation : Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The presence of an antioxidant will cause the violet color of the DPPH to fade.
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.
C. Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.
Safety and Handling
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid is classified as an irritant.[4]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures : When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid breathing dust and ensure work is conducted in a well-ventilated area or fume hood.[5] In case of contact with eyes or skin, rinse immediately and thoroughly with water.
Conclusion
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid is a well-characterized and versatile molecule whose value is intrinsically linked to its sterically hindered phenolic structure. Its efficacy as a radical-scavenging antioxidant underpins its use as a polymer stabilizer and as a foundational building block for more complex antioxidant structures. Furthermore, its emerging role as a key biomarker for human exposure to synthetic phenolic antioxidants highlights its relevance in environmental science and toxicology. The protocols and data presented in this guide offer a robust framework for researchers and developers to effectively utilize and study this important compound.
References
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5) - Benchchem.
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid | 20170-32-5 - TCI Chemicals.
- 3-(3,5-Di-tert-butylphenyl)propionic acid, 96% - ChemicalBook.
- 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid - Echemi.
- 3-(3,5-Di-tert-butylphenyl)propionic acid, 96% - LookChem.
- 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem.
- 3-[3,5-Di(tert-butyl)-4-hydroxyphenyl]-propanoic acid - CLEARSYNTH.
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid? - ChemicalBook.
- Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)
- US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)
- Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid Six Chongqing Chemdad Co.
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